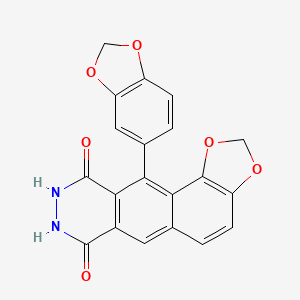

Helioxanthin 8-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

11-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O6/c23-19-11-5-9-2-4-13-18(28-8-26-13)16(9)15(17(11)20(24)22-21-19)10-1-3-12-14(6-10)27-7-25-12/h1-6H,7-8H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSPEYYAEFFUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C(=CC5=C3C(=O)NNC5=O)C=CC6=C4OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Helioxanthin 8-1: A Deep Dive into its Novel Anti-HBV Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the unique mechanism of action by which Helioxanthin 8-1, an analogue of a natural product, inhibits Hepatitis B Virus (HBV) replication. Unlike conventional anti-HBV therapeutics that primarily target the viral DNA polymerase, this compound employs a novel strategy by modulating host cellular factors essential for viral gene expression. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Targeting Host Transcription Factors

This compound exhibits potent anti-HBV activity with minimal cytotoxicity by selectively down-regulating critical host transcription factors within HBV-producing cells.[1][2] This action disrupts the entire viral replication cycle at its earliest stages. Time-course analyses have revealed a clear sequence of events following treatment with this compound: a reduction in HBV RNA is observed first, followed by a decrease in viral proteins, and subsequently, a suppression of viral DNA replication.[1][3]

The central mechanism involves the post-transcriptional down-regulation of Hepatocyte Nuclear Factor 4 (HNF-4) and Hepatocyte Nuclear Factor 3 (HNF-3).[1][3] These transcription factors are crucial for the activity of all four HBV promoters: precore/core promoter (preC/Cp), X promoter (Xp), preS1 promoter (pSp), and S promoter (Sp).[3] By reducing the levels of HNF-4 and HNF-3, this compound effectively diminishes their binding to the precore/core promoter enhancer II region, leading to a broad suppression of HBV promoter activity.[1][3] This, in turn, blocks the transcription of viral genes and halts the production of new viral components.[4][5] A key aspect of this mechanism is its selectivity; the down-regulation of these transcription factors occurs predominantly in virus-harboring cells, suggesting that viral factors may play a role in sensitizing the cells to the effects of this compound.[1][3]

This unique mode of action makes this compound effective against both wild-type and lamivudine-resistant HBV strains.[3][5]

Quantitative Data Summary

The inhibitory and cytotoxic effects of this compound have been quantified in various cell lines, as summarized in the tables below.

| Cell Line | Parameter | Value (μM) | Reference |

| HepG2(2.2.15) | IC₅₀ (HBV DNA) | 0.1 | [3] |

| HepG2(2.2.15) | IC₅₀ (pgRNA) | 0.5 ± 0.1 | [3] |

| HepG2(2.2.15) | IC₅₀ (Core Protein) | 0.1 ± 0.1 | [3] |

| HepG2(2.2.15) | CC₅₀ | 9 | [6] |

| HBV-Met | IC₅₀ (HBV DNA) | 0.3 ± 0.2 | [3] |

| HBV-Met | IC₅₀ (pgRNA) | 0.5 ± 0.1 | [3] |

| HBV-Met | IC₅₀ (Core Protein) | 0.1 ± 0.1 | [3] |

| HepG2 | CC₅₀ | 29 | [6] |

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of this compound.

| Virus | Parameter | Value (μM) |

| HBV | EC₅₀ | >5 |

| HCV | EC₅₀ | 10 |

| HSV-1 | EC₅₀ | 1.4 |

| HIV | EC₅₀ | 15 |

Table 2: Antiviral Spectrum of this compound.[6][7]

Visualizing the Mechanism and Experimental Workflow

To better illustrate the intricate processes involved, the following diagrams have been generated using the DOT language.

References

- 1. pnas.org [pnas.org]

- 2. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - tcsc3198 - Taiclone [taiclone.com]

Helioxanthin 8-1: A Deep Dive into its Chemical Profile and Anti-Hepatitis B Virus Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helioxanthin 8-1, a synthetic analogue of the natural product helioxanthin, has emerged as a potent inhibitor of the Hepatitis B Virus (HBV). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its unique mechanism of action against HBV. The information presented herein is intended to support further research and development of this promising antiviral compound.

Chemical Structure and Properties

This compound is chemically known as 1,3-Benzodioxolo[4,5-g]phthalazine-7,10-dione, 11-(1,3-benzodioxol-5-yl)-8,9-dihydro-.[1][2] Its structure is characterized by a phthalazine core fused with a benzodioxole ring and substituted with another benzodioxole group.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,3-Benzodioxolo[4,5-g]phthalazine-7,10-dione, 11-(1,3-benzodioxol-5-yl)-8,9-dihydro- | [1][2] |

| CAS Number | 840529-13-7 | [1][2] |

| Molecular Formula | C20H12N2O6 | [1][3] |

| Molecular Weight | 376.32 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [1][2] |

| Purity (NMR) | ≥98.0% | [1] |

| Purity (HPLC) | ≥98.58% | [2] |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [2] |

Biological Activity: Anti-Hepatitis B Virus (HBV) Action

This compound exhibits potent anti-HBV activity with minimal cytotoxicity.[4] It effectively suppresses the replication of both wild-type and lamivudine-resistant HBV strains.[4] The compound inhibits HBV DNA, RNA, and protein production.[4]

Table 2: In Vitro Anti-HBV Activity of this compound

| Cell Line | Parameter | Value (µM) | Reference(s) |

| HepG2(2.2.15) | IC50 (HBV DNA) | 0.08 | [5] |

| HepG2(2.2.15) | CC50 | ~10 | [5] |

| HepW10 | CC50 | 13 ± 4 | [5] |

| HepD2 | CC50 | 12 ± 2 | [5] |

| HepG2 | CC50 | 29 | [5] |

| HBV-Met | IC50 (HBV DNA) | 0.3 ± 0.2 | [5] |

| HBV-Met | IC50 (pgRNA) | 0.5 ± 0.1 | [5] |

| HBV-Met | IC50 (Core Protein) | 0.1 ± 0.1 | [5] |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration

Mechanism of Action

The antiviral mechanism of this compound is distinct from that of currently approved anti-HBV nucleoside/nucleotide analogues.[4] Time-course studies have revealed that the inhibition of viral RNA expression precedes the reduction in viral protein and DNA levels.[4] this compound targets the activity of all HBV promoters by diminishing the binding of crucial hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3, to the precore/core promoter and enhancer II regions.[4] This downregulation of transcription factors occurs post-transcriptionally in HBV-producing cells, leading to a cascade of suppressed viral gene expression and ultimately, the inhibition of HBV replication.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described by Yeo H, et al. in the Journal of Medicinal Chemistry. Researchers should refer to this publication for the detailed synthetic route and characterization data.

In Vitro Anti-HBV Assays

The following are generalized protocols for assessing the anti-HBV activity of this compound. Specific details may need to be optimized based on the cell line and laboratory conditions.

-

Seed HepG2 or HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

Culture HBV-producing cells (e.g., HepG2.2.15) in the presence of varying concentrations of this compound.

-

After treatment, lyse the cells and extract the total intracellular DNA.

-

Separate the DNA fragments by electrophoresis on an agarose gel.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe.

-

Wash the membrane to remove the unbound probe.

-

Visualize the HBV DNA bands by autoradiography and quantify the signal intensity.

-

Treat HBV-producing cells with this compound.

-

Extract total cellular RNA using a suitable method (e.g., TRIzol).

-

Separate the RNA by electrophoresis on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA to a nylon membrane.

-

Hybridize the membrane with a ³²P-labeled HBV-specific RNA probe.

-

Wash the membrane and expose it to X-ray film to detect the HBV RNA transcripts.

-

Lyse this compound-treated cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the HBV core protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a potent anti-HBV compound with a well-defined chemical structure and a unique mechanism of action that distinguishes it from existing antiviral therapies. Its ability to inhibit HBV replication by targeting host transcription factors presents a novel strategy for the development of new treatments for chronic hepatitis B. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. biocrick.com [biocrick.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Activity Spectrum of Helioxanthin 8-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helioxanthin 8-1, a synthetic analogue of the natural product helioxanthin, has demonstrated a broad spectrum of antiviral activity against several significant human pathogens. This technical guide provides a comprehensive overview of the in vitro antiviral efficacy of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Antiviral Activity Spectrum

This compound has been evaluated for its inhibitory activity against a range of DNA and RNA viruses. The following table summarizes the quantitative data from in vitro studies, presenting the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to indicate the compound's therapeutic window.

| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |

| Hepatitis B Virus (HBV) | DNA Reduction | HepG2(2.2.15) | 0.1 | ~10 | >100 | [1][2] |

| Hepatitis C Virus (HCV) | Replicon Assay | Huh7 | 10 | >25 | >2.5 | [1] |

| Human Immunodeficiency Virus (HIV) | Reverse Transcriptase Activity | MT-4 | 15 | >25 | >1.67 | [1][2] |

| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction | Vero | 1.2 | >25 | >20.8 | [1][2] |

| Epstein-Barr Virus (EBV) | Not Specified | Not Specified | >25 | >25 | - | [1] |

| Human Papillomavirus (HPV) | Not Specified | Not Specified | 5.8 | >25 | >4.3 | [1] |

Mechanism of Action Against Hepatitis B Virus (HBV)

The primary mechanism of action of this compound against HBV has been elucidated to be the suppression of viral gene expression and replication through the downregulation of essential host transcription factors.[1][3] Specifically, this compound has been shown to decrease the expression of hepatocyte nuclear factors (HNFs), which are crucial for the activity of HBV promoters.[1] This leads to a cascade of inhibitory effects:

-

Inhibition of HBV RNA Transcription: By downregulating HNFs, this compound effectively blocks the transcription of viral pregenomic RNA (pgRNA) and other viral mRNAs.[1][2]

-

Reduction of Viral Protein Expression: The decrease in viral mRNA levels subsequently leads to a reduction in the synthesis of viral proteins, including the core protein.[1]

-

Suppression of Viral DNA Replication: As a consequence of the reduced levels of pgRNA and viral polymerase, the reverse transcription of pgRNA into viral DNA is significantly inhibited.[1][2]

This multi-faceted mechanism makes this compound a potent inhibitor of both wild-type and lamivudine-resistant HBV strains.[3]

References

- 1. Potent natural products and herbal medicines for treating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Helioxanthin 8-1: A Technical Guide to its Antiviral Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral properties of Helioxanthin 8-1, a potent analogue of the natural product Helioxanthin. The document details its efficacy against Hepatitis B Virus (HBV), including its impact on viral replication and the underlying mechanism of action. Comprehensive experimental protocols and quantitative data are presented to support further research and development of this compound as a potential antiviral therapeutic.

Executive Summary

This compound has demonstrated significant antiviral activity against Hepatitis B Virus in vitro, including against lamivudine-resistant strains.[1] Its primary mechanism of action is unique, targeting host cell factors rather than viral enzymes.[1] The compound post-transcriptionally down-regulates the expression of hepatocyte nuclear factors (HNFs) HNF-4 and HNF-3, which are critical for HBV promoter activity.[1] This leads to a subsequent reduction in viral RNA transcription, protein expression, and ultimately, DNA replication.[1] Time-course studies have revealed that the inhibition of HBV RNA is the initial event, followed by a decrease in viral proteins and then DNA.[2] this compound exhibits a favorable selectivity index, indicating a promising window for therapeutic application.

Quantitative Antiviral and Cytotoxicity Data

The antiviral potency and cytotoxic profile of this compound have been evaluated in various cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Hepatitis B Virus (HBV)

| Cell Line | Viral Component Measured | IC50 (µM) | Reference |

| HepG2(2.2.15) | Intracellular HBV DNA | 0.08 | [3] |

| HepG2(2.2.15) | 3.5-kb pregenomic RNA (pgRNA) | 0.3 ± 0.1 | [2] |

| HepG2(2.2.15) | 2.4/2.1-kb S-RNAs | 0.9 ± 0.1 | [2] |

| HepW10 | Intracellular HBV DNA | 0.4 ± 0.1 | [3] |

| HepD2 | Intracellular HBV DNA | 0.1 ± 0.05 | [3] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | CC50 (µM) | Selectivity Index (CC50/IC50 for HBV DNA) | Reference |

| HepG2(2.2.15) | MTT | ≈10 | >100 | [3] |

| HepG2 | MTT | 29 | N/A | [3] |

| HepW10 | MTT | 13 ± 4 | >30 | [3] |

| HepD2 | MTT | 12 ± 2 | >120 | [3] |

Mechanism of Action: Signaling Pathway

This compound's antiviral activity stems from its ability to modulate host cell transcription factors that are essential for HBV replication. The compound specifically down-regulates Hepatocyte Nuclear Factor 4 (HNF-4) and Hepatocyte Nuclear Factor 3 (HNF-3) at a post-transcriptional level in HBV-producing cells.[1] This reduction in HNF levels diminishes their binding to the precore/core promoter and enhancer II regions of the HBV genome, thereby inhibiting viral gene transcription.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro antiviral effects.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound in hepatic cell lines.

Materials:

-

HepG2 or HepG2(2.2.15) cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Detergent solution (e.g., 20% SDS in 50% dimethylformamide)

-

ELISA plate reader

Procedure:

-

Seed HepG2 or HepG2(2.2.15) cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of detergent solution to each well to solubilize the formazan crystals.

-

Incubate the plate overnight at 37°C in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Quantification of HBV DNA (Southern Blot)

This protocol is for the detection and quantification of intracellular HBV DNA replication intermediates.

Materials:

-

HepG2(2.2.15) cells

-

Lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, 1% NP-40)

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Agarose

-

TAE buffer

-

Denaturation solution (1.5 M NaCl, 0.5 M NaOH)

-

Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.5)

-

20x SSC buffer

-

Nylon membrane

-

[α-32P]dCTP-labeled HBV DNA probe

-

Hybridization buffer

-

Phosphorimager

Procedure:

-

Culture HepG2(2.2.15) cells in 6-well plates and treat with various concentrations of this compound for 3-5 days.

-

Harvest cells and lyse with lysis buffer.

-

Treat the lysate with Proteinase K to digest proteins.

-

Extract total DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Resuspend the DNA pellet in TE buffer.

-

Separate the DNA samples (10-15 µg per lane) on a 1.2% agarose gel.

-

Depurinate the gel in 0.25 M HCl, then denature in denaturation solution, and finally neutralize in neutralization solution.

-

Transfer the DNA from the gel to a nylon membrane via capillary action using 20x SSC buffer.

-

UV cross-link the DNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer at 65°C for 4-6 hours.

-

Add the radiolabeled HBV DNA probe and hybridize overnight at 65°C.

-

Wash the membrane with decreasing concentrations of SSC and increasing stringency to remove non-specific binding.

-

Expose the membrane to a phosphorimager screen and quantify the signals corresponding to HBV DNA intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).

Quantification of HBV RNA (Northern Blot)

This protocol is for the detection and quantification of the 3.5-kb and 2.4/2.1-kb HBV RNA transcripts.

Materials:

-

HepG2(2.2.15) cells

-

TRIzol reagent

-

Formaldehyde

-

MOPS buffer

-

Denaturing agarose gel

-

Nylon membrane

-

[α-32P]UTP-labeled HBV-specific riboprobe

-

Hybridization buffer

-

Phosphorimager

Procedure:

-

Treat HepG2(2.2.15) cells with this compound as described for the Southern blot.

-

Extract total RNA from the cells using TRIzol reagent.

-

Separate total RNA (10-20 µg per lane) on a 1.2% agarose gel containing 2.2 M formaldehyde.

-

Transfer the RNA to a nylon membrane and UV cross-link.

-

Pre-hybridize and then hybridize the membrane with a [α-32P]UTP-labeled HBV-specific riboprobe overnight at 68°C.

-

Perform stringent washes to remove the unbound probe.

-

Expose the membrane to a phosphorimager screen and quantify the bands corresponding to the 3.5-kb and 2.1/2.4-kb HBV RNA transcripts.

Quantification of HBV Core Protein (Western Blot)

This protocol is for the detection and quantification of the HBV core protein (HBcAg).

Materials:

-

HepG2(2.2.15) cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (e.g., rabbit anti-HBc)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

ECL chemiluminescence substrate

-

Chemiluminescence imager

Procedure:

-

Treat HepG2(2.2.15) cells with this compound.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HBc antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imager.

-

Quantify the band intensity and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro anti-HBV activity of a compound like this compound.

References

Helioxanthin 8-1: A Potent Inhibitor of Hepatitis B Virus Replication - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-Hepatitis B Virus (HBV) activity of helioxanthin 8-1, a novel analogue of the natural product helioxanthin. This document summarizes the quantitative data on its inhibitory effects, details the experimental protocols used to ascertain its efficacy, and visualizes its mechanism of action and experimental workflows.

Executive Summary

This compound has emerged as a potent inhibitor of HBV replication, demonstrating efficacy against both wild-type and lamivudine-resistant strains of the virus.[1][2][3][4] Its unique mechanism of action, which differs from currently approved anti-HBV therapeutics, targets the host cellular machinery essential for viral transcription.[1][3][5] Specifically, this compound post-transcriptionally down-regulates critical hepatocyte nuclear factors (HNFs), leading to a cascade of inhibitory effects on HBV RNA, protein, and ultimately, DNA synthesis.[1][3][5] This novel approach presents a promising new avenue for the development of anti-HBV drugs.

Quantitative Data on Anti-HBV Activity

The inhibitory potency and cytotoxicity of this compound have been evaluated in various HBV-producing cell lines. The following tables summarize the key quantitative data.

| Cell Line | Parameter | Value (µM) | Reference |

| HepG2 (2.2.15) | IC₅₀ (HBV DNA) | 0.08 | [6] |

| IC₅₀ (HBV pgRNA) | 0.4 ± 0.2 | [6] | |

| IC₅₀ (HBV Core Protein) | 0.04 ± 0.01 | [6] | |

| CC₅₀ | ~10 | [6] | |

| HepW10 (Wild-type HBV) | IC₅₀ (HBV pgRNA) | 0.4 ± 0.2 | [6] |

| CC₅₀ | 13 ± 4 | [6] | |

| HepD2 (Lamivudine-resistant HBV) | IC₅₀ (HBV pgRNA) | 0.09 ± 0.02 | [6] |

| CC₅₀ | 12 ± 2 | [6] | |

| HBV-Met (Mouse Hepatocyte) | IC₅₀ (HBV DNA) | 0.3 ± 0.2 | [6][7] |

| IC₅₀ (HBV pgRNA) | 0.5 ± 0.1 | [6][7] | |

| IC₅₀ (HBV Protein) | 0.1 ± 0.1 | [6][7] | |

| HepG2 | CC₅₀ | 29 | [5][6] |

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of this compound.

Mechanism of Action: Targeting Host Transcription Factors

This compound's antiviral activity stems from its ability to interfere with the host's transcriptional machinery that is co-opted by HBV for its replication. The compound selectively reduces the levels of hepatocyte nuclear factor 4α (HNF-4α) and hepatocyte nuclear factor 3β (HNF-3β) in HBV-producing cells.[3][5] This reduction occurs at a post-transcriptional level, suggesting an effect on protein synthesis or stability.[3][5] The depletion of these critical transcription factors leads to diminished activity of all HBV promoters, thereby suppressing the transcription of viral RNAs.[1][5][8] This initial block in RNA production subsequently leads to a reduction in viral protein synthesis and, consequently, a halt in HBV DNA replication.[1][3][5]

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-HBV activity of this compound.

Cell Culture

The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses HBV, is a common model for these studies.

-

Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL Penicillin/Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO₂.

-

Passaging: Cells should be passaged at approximately 80-85% confluency. After washing with PBS, cells are detached using a suitable reagent like Accutase.

Southern Blot Analysis for HBV DNA

This technique is used to detect and quantify HBV DNA replication intermediates.

-

DNA Extraction: Isolate low molecular weight DNA from treated and untreated HepG2.2.15 cells using a modified Hirt extraction method.

-

Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2% agarose gel.

-

Denaturation and Transfer: Depurinate the DNA in the gel with HCl, followed by denaturation with NaOH. Transfer the DNA to a nylon membrane (e.g., Hybond-N+) via capillary action overnight.

-

Hybridization: Pre-hybridize the membrane and then hybridize with a ³²P-labeled full-length HBV DNA probe overnight at 42°C.

-

Washing and Detection: Wash the membrane to remove unbound probe and expose it to X-ray film or a phosphorimager screen to visualize the HBV DNA bands.

Northern Blot Analysis for HBV RNA

This method is employed to measure the levels of HBV transcripts.

-

RNA Extraction: Extract total cellular RNA from cells using TRIzol reagent according to the manufacturer's protocol.

-

Formaldehyde-Agarose Gel Electrophoresis: Separate 5-10 µg of total RNA on a 1% agarose gel containing 2.2 M formaldehyde.

-

Transfer: Transfer the separated RNA to a positively charged nylon membrane.

-

Hybridization: Hybridize the membrane with a DIG-labeled or ³²P-labeled HBV-specific riboprobe that detects the 3.5 kb pregenomic RNA and the 2.4/2.1 kb subgenomic RNAs.

-

Detection: Detect the hybridized probe using an appropriate detection system (e.g., chemiluminescence for DIG probes or autoradiography for radiolabeled probes).

Western Blot Analysis for HBV Core Protein

This technique is used to assess the expression of the HBV core protein (HBcAg).

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

SDS-PAGE: Separate the protein lysates on a 12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HBV core protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The general workflow for evaluating the anti-HBV activity of a compound like this compound is depicted below.

Caption: General Experimental Workflow.

Conclusion

This compound demonstrates significant promise as a lead compound for the development of a new class of anti-HBV drugs. Its potent inhibition of both wild-type and drug-resistant HBV, coupled with a novel mechanism of action that targets host transcription factors, makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this compound and similar compounds.

References

- 1. ice-hbv.org [ice-hbv.org]

- 2. researchgate.net [researchgate.net]

- 3. adooq.com [adooq.com]

- 4. ice-hbv.org [ice-hbv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. This compound - tcsc3198 - Taiclone [taiclone.com]

A Technical Guide to the Post-Transcriptional Gene Regulation by Helioxanthin 8-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Helioxanthin 8-1, a potent antiviral compound. The focus is on its unique strategy of post-transcriptional gene regulation to inhibit Hepatitis B Virus (HBV) replication. This document outlines the core molecular interactions, presents key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, an analogue of the natural product helioxanthin, exhibits potent anti-HBV activity.[1][2] Its primary mechanism does not target the viral polymerase, as is common with many anti-HBV nucleoside analogues. Instead, this compound functions by post-transcriptionally downregulating key host hepatocyte nuclear factors (HNFs), specifically HNF-4α and HNF-3β.[1][2][3] This downregulation is selective for virus-harboring cells.[1][2] The reduction in the levels of these critical transcription factors leads to diminished activity of all HBV promoters.[1][2][4] Consequently, the transcription of viral RNA is blocked, which in turn prevents the synthesis of viral proteins and subsequent viral DNA replication.[1][2][5] Time-course analyses have confirmed that the inhibition of HBV RNA precedes the reduction in viral proteins and DNA.[1][2]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified across various studies. The following tables summarize these findings.

Table 1: In Vitro Antiviral Activity of this compound

| Virus/Assay | Cell Line | IC50 / EC50 (µM) | Reference |

| HBV DNA | HepG2(2.2.15) | 0.08 | [1] |

| HBV DNA | HBV-Met | 0.3 ± 0.2 | [1] |

| HBV pgRNA | HepG2(2.2.15) | ~0.4 | [1] |

| HBV pgRNA | HBV-Met | 0.5 ± 0.1 | [1] |

| HBV Core Protein | HBV-Met | 0.1 ± 0.1 | [1] |

| HCV | - | 10 | [1] |

| HIV | - | 15 | [1] |

| HSV-1 | - | 1.2 | [1] |

| EBV | - | >25 | [1] |

| HPV | - | 5.8 | [1] |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Selective Index (CC50/IC50 for HBV DNA) | Reference |

| HepG2(2.2.15) | ~10 | >100 | [1] |

| HepG2 | 29 | - | [1] |

| HepW10 | 13 ± 4 | - | [1] |

| HepD2 | 12 ± 2 | - | [1] |

Table 3: Time-Course of HBV Inhibition by this compound (2 µM)

| Time Point (hours) | Event | Reference |

| 18-24 | Significant decrease in viral RNA | [1] |

| >24 | Decrease in viral protein levels | [1] |

| ~48 | Decline in HBV DNA | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental approach taken to determine this mechanism.

Caption: Mechanism of this compound action in HBV-infected hepatocytes.

Caption: Workflow for elucidating this compound's antiviral mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of this compound.

-

Cell Line: HepG2(2.2.15) or other relevant cell lines.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

-

HBV DNA Analysis (Southern Blot)

This method is employed to quantify the levels of intracellular HBV DNA replicative intermediates.

-

Cell Line: HepG2(2.2.15) cells.

-

Procedure:

-

Culture HepG2(2.2.15) cells to confluence and treat with various concentrations of this compound.

-

After the treatment period, lyse the cells and extract the intracellular core-associated HBV DNA.

-

Separate the DNA fragments by electrophoresis on an agarose gel.

-

Transfer the DNA from the gel to a nylon membrane.

-

Hybridize the membrane with a ³²P-labeled full-length HBV DNA probe.

-

Wash the membrane to remove the unbound probe and expose it to X-ray film or a phosphorimager screen.

-

Quantify the signals corresponding to HBV relaxed-circular (RC), double-stranded linear (DSL), and single-stranded (SS) DNA.

-

HBV RNA Analysis (Northern Blot)

Used to measure the levels of HBV transcripts.

-

Cell Line: HepG2(2.2.15) cells.

-

Procedure:

-

Following treatment with this compound, extract total cellular RNA using a suitable method (e.g., TRIzol reagent).

-

Separate the RNA by electrophoresis on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA to a nylon membrane.

-

Hybridize the membrane with a ³²P-labeled HBV-specific probe that can detect the 3.5 kb and 2.4/2.1 kb transcripts.

-

Wash the membrane and visualize the bands by autoradiography.

-

Normalize the HBV RNA signals to a housekeeping gene (e.g., GAPDH) to account for loading differences.

-

HBV Promoter Activity (Luciferase Reporter Assay)

This assay quantifies the effect of this compound on the activity of HBV promoters.

-

Cell Line: HepG2 cells.

-

Procedure:

-

Construct plasmids containing the firefly luciferase reporter gene under the control of different HBV promoters (preC/Cp, Xp, pSp, or Sp).

-

Co-transfect HepG2 cells with one of the HBV promoter-luciferase constructs and a Renilla luciferase control plasmid (for normalization of transfection efficiency).

-

After 24 hours, treat the transfected cells with various concentrations of this compound.

-

After the desired treatment duration, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the binding of nuclear factors to specific DNA sequences within the HBV promoters.

-

Cell Line: HepG2(2.2.15) cells.

-

Procedure:

-

Treat HepG2(2.2.15) cells with or without this compound.

-

Prepare nuclear extracts from the treated and untreated cells.

-

Synthesize and radiolabel double-stranded DNA oligonucleotides corresponding to the HNF-4 and HNF-3 binding sites in the HBV precore/core promoter/Enhancer II region.

-

Incubate the radiolabeled probes with the nuclear extracts in a binding reaction buffer.

-

For supershift assays, add specific antibodies against HNF-4 or HNF-3 to the reaction mixture.

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the bands by autoradiography. A decrease in the shifted band in the this compound treated lane indicates reduced binding of the transcription factor.

-

References

- 1. 2.5. Detection of HBV core promoter activity by dual luciferase reporter assay [bio-protocol.org]

- 2. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ice-hbv.org [ice-hbv.org]

- 5. pubcompare.ai [pubcompare.ai]

The Impact of Helioxanthin 8-1 on Hepatocyte Nuclear Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helioxanthin 8-1, a synthetic analogue of a natural product, has demonstrated potent antiviral activity against the Hepatitis B Virus (HBV). Its mechanism of action is distinct from current antiviral therapies, targeting the host's transcriptional machinery within hepatocytes. This technical guide provides an in-depth analysis of the effects of this compound on key hepatocyte nuclear transcription factors. It summarizes the quantitative data from seminal studies, offers detailed protocols for relevant experimental procedures, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers in virology, hepatology, and drug development.

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health issue, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. While existing treatments can suppress viral replication, they rarely lead to a complete cure. The discovery of novel antiviral agents with unique mechanisms of action is therefore of paramount importance.

Helioxanthin, a natural lignan, and its analogues have been investigated for their biological activities. Among these, the analogue designated as 8-1 has emerged as a potent inhibitor of HBV replication.[1][2][3] Notably, this compound does not target the viral polymerase, the primary target of current nucleoside/nucleotide analogues. Instead, it modulates the activity of host-cell hepatocyte nuclear transcription factors that are essential for the transcription of viral genes.[1][2][3] This guide delves into the molecular interactions between this compound and these critical host factors.

Core Mechanism of Action

This compound exerts its anti-HBV effect by down-regulating the levels of specific hepatocyte nuclear transcription factors, namely Hepatocyte Nuclear Factor 4α (HNF-4α) and Hepatocyte Nuclear Factor 3β (HNF-3β) .[1][2] This down-regulation occurs at a post-transcriptional level, suggesting an effect on protein synthesis or stability rather than on gene transcription of these factors.[1] The reduction in the intracellular concentrations of HNF-4α and HNF-3β leads to decreased binding of these factors to their cognate recognition sites within the HBV enhancers and core promoter region.[1][2] This, in turn, suppresses the transcription of HBV messenger RNAs (mRNAs), ultimately leading to a reduction in viral protein synthesis and DNA replication.[1][2][3]

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for Helioxanthin 8-1 in Anti-Hepatitis B Virus (HBV) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the anti-HBV activity of Helioxanthin 8-1, a potent inhibitor of HBV replication. This document outlines the unique mechanism of action of this compound and provides step-by-step instructions for in vitro assays to determine its efficacy and cytotoxicity.

Introduction to this compound

This compound is an analogue of the natural product helioxanthin and has demonstrated significant in vitro activity against the Hepatitis B virus (HBV).[1][2] It has been shown to suppress HBV RNA and protein expression, as well as DNA replication of both wild-type and lamivudine-resistant HBV strains.[3][4][5] The compound exhibits a unique mechanism of action by post-transcriptionally down-regulating critical host transcription factors, HNF-3 and HNF-4, in HBV-producing cells.[6][7] This leads to a reduction in HBV promoter activity, thereby blocking viral gene expression and subsequent replication.[3][5][6][7]

Data Presentation

The following tables summarize the reported in vitro activity of this compound and provide a template for presenting experimental data.

Table 1: Reported In Vitro Activity of this compound

| Virus | EC₅₀ (µM) | Cell Line | Reference |

| HBV | >5 | HepG2 2.2.15 | [1][2] |

| HCV | >10 | - | [1][2] |

| HSV-1 | 1.4 | - | [1][2] |

| HIV | >15 | - | [1][2] |

Table 2: Template for Experimental Data Summary

| Compound | EC₅₀ (µM) (HBV DNA) | EC₅₀ (µM) (HBsAg) | EC₅₀ (µM) (HBeAg) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | |||||

| Lamivudine (Control) |

Experimental Protocols

This section provides detailed methodologies for the evaluation of this compound's anti-HBV activity and cytotoxicity in cell culture.

Protocol 1: Maintenance of HepG2 2.2.15 Cells

The HepG2 2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV particles.

Materials:

-

HepG2 2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask at a 1:4 or 1:5 ratio.

Protocol 2: Anti-HBV Efficacy Assay

This protocol describes the treatment of HepG2 2.2.15 cells with this compound and subsequent analysis of antiviral activity.

Materials:

-

HepG2 2.2.15 cells

-

This compound (dissolved in DMSO)

-

Lamivudine (positive control)

-

96-well cell culture plates

Procedure:

-

Seed HepG2 2.2.15 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and Lamivudine in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Include a "no drug" control with medium containing DMSO only.

-

Incubate the plate at 37°C with 5% CO₂ for 6 days.

-

On day 3, carefully remove the medium and replace it with fresh medium containing the respective concentrations of the compounds.

-

On day 6, collect the cell culture supernatant for HBsAg and HBeAg analysis (Protocol 4) and the cells for HBV DNA analysis (Protocol 3) and cytotoxicity assessment (Protocol 5).

Protocol 3: Quantification of Extracellular HBV DNA by qPCR

This protocol details the extraction and quantification of HBV DNA from the cell culture supernatant.

Materials:

-

Cell culture supernatant from Protocol 2

-

DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

-

HBV-specific primers and probe for qPCR

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Extract viral DNA from 100 µL of cell culture supernatant using a DNA extraction kit according to the manufacturer's instructions.

-

Elute the DNA in 50 µL of elution buffer.

-

Prepare the qPCR reaction mix containing the qPCR master mix, HBV-specific primers and probe, and 5 µL of the extracted DNA.

-

Perform qPCR using a standard thermal cycling protocol.

-

Quantify the HBV DNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the HBV genome.

-

Calculate the EC₅₀ value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

Protocol 4: Quantification of HBsAg and HBeAg by ELISA

This protocol describes the measurement of secreted HBV antigens in the cell culture supernatant.

Materials:

-

Cell culture supernatant from Protocol 2

-

HBsAg and HBeAg ELISA kits

-

Microplate reader

Procedure:

-

Use commercially available HBsAg and HBeAg ELISA kits.

-

Follow the manufacturer's instructions for the assay procedure.

-

Briefly, add the cell culture supernatants to the antibody-coated microplate wells.

-

Incubate and wash the wells.

-

Add the enzyme-conjugated secondary antibody.

-

Incubate and wash the wells.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the antigen concentrations based on a standard curve.

-

Determine the EC₅₀ values for the inhibition of HBsAg and HBeAg secretion.

Protocol 5: Cytotoxicity Assay

This protocol assesses the toxicity of this compound on the host cells.

Materials:

-

Cells from Protocol 2

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or Sulforhodamine B (SRB) assay kit

-

Luminometer or microplate reader

Procedure (using CellTiter-Glo®):

-

After collecting the supernatant on day 6 of the efficacy assay (Protocol 2), allow the 96-well plate to equilibrate to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the cell viability as a percentage of the "no drug" control.

-

Determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Experimental Workflow for Anti-HBV Assay

Caption: General experimental workflow for evaluating the anti-HBV activity of this compound.

References

Application Notes and Protocols: Unveiling the Anti-HBV Potential of Helioxanthin 8-1 in a HepG2 (2.2.15) Cell Culture Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of liver cirrhosis and hepatocellular carcinoma. The limitations of current antiviral therapies, including the emergence of drug resistance, underscore the urgent need for novel therapeutic agents with unique mechanisms of action. Helioxanthin 8-1, a synthetic analogue of the natural product helioxanthin, has emerged as a promising anti-HBV agent with a distinct mode of action.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound in the well-established HepG2 (2.2.15) cell culture model, a human hepatoblastoma cell line that stably replicates and expresses HBV proteins.[1]

This compound exhibits potent and selective inhibition of HBV replication by targeting host cellular factors essential for viral transcription.[1][3] Unlike conventional nucleoside/nucleotide analogues that target the viral polymerase, this compound post-transcriptionally down-regulates the expression of crucial hepatocyte nuclear factors (HNFs), specifically HNF-4 and HNF-3.[1][4] This reduction in HNF levels leads to diminished activity of HBV promoters, consequently suppressing the transcription of viral RNA and subsequent protein and DNA synthesis.[1][5] This unique mechanism of action makes this compound an attractive candidate for further investigation and development.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound in HepG2 and HepG2 (2.2.15) cell lines.

Table 1: Anti-HBV Activity of this compound

| Cell Line | Parameter | Value (µM) | Reference |

| HepG2 (2.2.15) | IC₅₀ (HBV DNA) | 0.08 | [1] |

| HepG2 (2.2.15) | IC₅₀ (HBV Promoter Activity) | 0.08 - 0.1 | [1] |

| HepG2 | IC₅₀ (HBV Promoter Activity) | > 1 | [6] |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication or promoter activity.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Parameter | Value (µM) | Reference |

| HepG2 (2.2.15) | CC₅₀ | ~10 | [1] |

| HepG2 | CC₅₀ | 29 | [1][6] |

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% reduction in cell viability.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-HBV activity and cytotoxicity of this compound are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxicity of this compound.

Materials:

-

HepG2 or HepG2 (2.2.15) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well microplates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Detergent solution (e.g., 20% SDS in 50% DMF) or DMSO

-

ELISA plate reader

Procedure:

-

Seed HepG2 or HepG2 (2.2.15) cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be less than 0.5%.

-

Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of the detergent solution to each well to dissolve the formazan crystals.[7]

-

Incubate the plate overnight at 37°C in the dark.[7]

-

Measure the absorbance at 570 nm using an ELISA plate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Protocol 2: Southern Blot Analysis for Intracellular HBV DNA

This protocol is used to quantify the levels of intracellular HBV DNA replicative intermediates.

Materials:

-

Treated and untreated HepG2 (2.2.15) cells

-

Lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 1% SDS, 100 µg/mL Proteinase K)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

Agarose

-

Tris-Acetate-EDTA (TAE) buffer

-

Denaturing solution (1.5 M NaCl, 0.5 M NaOH)

-

Neutralizing solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.4)

-

20x SSC buffer

-

Nylon membrane

-

UV crosslinker

-

³²P-labeled HBV DNA probe

-

Hybridization buffer

-

Wash buffers (varying stringencies)

-

Phosphorimager

Procedure:

-

Harvest the treated and untreated HepG2 (2.2.15) cells.

-

Extract total DNA using the lysis buffer followed by phenol:chloroform extraction and ethanol precipitation.

-

Quantify the extracted DNA.

-

Digest an equal amount of DNA (e.g., 10 µg) with a restriction enzyme that does not cut the HBV genome (e.g., HindIII) to linearize any integrated HBV DNA.

-

Separate the DNA fragments by electrophoresis on a 1.2% agarose gel.[4]

-

Denature the DNA in the gel by soaking it in denaturing solution for 1 hour.[4]

-

Neutralize the gel by soaking it in neutralizing solution for 1 hour.[4]

-

Transfer the DNA from the gel to a nylon membrane using capillary transfer with 20x SSC buffer.[4]

-

Fix the DNA to the membrane by UV crosslinking.

-

Pre-hybridize the membrane in hybridization buffer at 65°C for at least 1 hour.

-

Hybridize the membrane with a ³²P-labeled full-length HBV DNA probe overnight at 65°C.

-

Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

Expose the membrane to a phosphorimager screen and analyze the signals corresponding to HBV DNA replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).[1]

Protocol 3: Northern Blot Analysis for HBV RNA

This protocol is used to measure the levels of HBV transcripts (3.5 kb, 2.4 kb, and 2.1 kb).

Materials:

-

Treated and untreated HepG2 (2.2.15) cells

-

TRIzol reagent or equivalent for RNA extraction

-

Formaldehyde

-

MOPS buffer

-

Agarose

-

RNA loading buffer

-

Nylon membrane

-

³²P-labeled HBV-specific riboprobe

-

Hybridization and wash buffers

Procedure:

-

Extract total RNA from treated and untreated HepG2 (2.2.15) cells using TRIzol reagent according to the manufacturer's instructions.[5]

-

Quantify the extracted RNA.

-

Separate an equal amount of RNA (e.g., 10-20 µg) on a 1.2% agarose gel containing 2.2 M formaldehyde.[5]

-

Transfer the RNA from the gel to a nylon membrane.

-

Fix the RNA to the membrane by UV crosslinking.

-

Pre-hybridize and hybridize the membrane with a ³²P-labeled HBV-specific riboprobe that can detect all major viral transcripts.

-

Wash the membrane under stringent conditions.

-

Visualize and quantify the HBV RNA transcripts using a phosphorimager.

Protocol 4: Western Blot Analysis for HBV Core Protein (HBcAg)

This protocol is used to determine the expression level of the HBV core protein.

Materials:

-

Treated and untreated HepG2 (2.2.15) cells

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HBV core protein (anti-HBc)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated HepG2 (2.2.15) cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HBcAg overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control, such as β-actin or GAPDH, should be used to normalize the results.

Mandatory Visualizations

Signaling Pathway of this compound in HBV Inhibition

Caption: Mechanism of HBV inhibition by this compound.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing this compound's anti-HBV activity.

References

- 1. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-HBV Drugs: Progress, Unmet Needs, and New Hope [mdpi.com]

- 3. ice-hbv.org [ice-hbv.org]

- 4. ice-hbv.org [ice-hbv.org]

- 5. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

Application Note: Determining the Effective Concentration of Helioxanthin 8-1 In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helioxanthin 8-1, an analogue of the natural product Helioxanthin, has demonstrated significant in vitro antiviral activity, particularly against the Hepatitis B Virus (HBV).[1][2] It represents a promising compound for antiviral drug development due to its unique mechanism of action that differs from currently approved HBV therapeutics.[3] This document provides detailed protocols and data to guide researchers in determining the effective and cytotoxic concentrations of this compound in relevant cell culture models.

Mechanism of Action

This compound inhibits HBV replication through a novel mechanism. Instead of directly targeting the viral polymerase, it post-transcriptionally down-regulates critical host hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4.[3] These transcription factors are essential for initiating the transcription of viral RNA.[3][4] By reducing the levels of these factors in virus-harboring cells, this compound diminishes HBV promoter activity, which in turn blocks viral gene expression and subsequent replication.[3][5] This leads to a reduction in viral RNA, proteins, and DNA.[3][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. pnas.org [pnas.org]

- 4. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent natural products and herbal medicines for treating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]

Helioxanthin 8-1: Solubility and Preparation for Cell-Based Assays

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Helioxanthin 8-1, an analogue of the natural product helioxanthin, has demonstrated significant antiviral activity, particularly against the Hepatitis B virus (HBV).[1] Its unique mechanism of action, which involves the post-transcriptional down-regulation of critical hepatocyte nuclear transcription factors, makes it a compound of interest for further investigation in antiviral drug development.[1] This document provides detailed information on the solubility of this compound and a comprehensive protocol for its preparation for use in cell-based assays.

Solubility Data

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO).[2][3] Proper solubilization is critical for achieving accurate and reproducible results in cell-based assays. The following table summarizes the known solubility of this compound.

| Solvent | Concentration | Remarks | Reference |

| DMSO | 10 mM | - | [3] |

| DMSO | 10 mg/mL (26.57 mM) | Requires sonication for complete dissolution. It is important to use hygroscopic DMSO that is newly opened as it significantly impacts the solubility of the product. | [2][4] |

| Aqueous Solutions | Insoluble | Not recommended for initial stock solution preparation. |

Preparation of this compound for Cell-Based Assays

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.

Materials

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile cell culture medium appropriate for the cell line being used

-

Pipettes and sterile, filtered pipette tips

Experimental Protocol: Preparation of Stock Solution

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

-

Adding Solvent: Add the appropriate volume of high-purity DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution:

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

-

Experimental Protocol: Preparation of Working Solutions

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution:

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the final DMSO concentration is consistent across all experimental and control wells.

-

-

Application to Cells: Add the prepared working solutions to your cell cultures according to your experimental design.

Below is a diagram illustrating the workflow for preparing this compound for cell-based assays.

Caption: Workflow for preparing this compound solutions.

Mechanism of Action: Inhibition of HBV Replication

This compound inhibits Hepatitis B Virus (HBV) replication through a unique mechanism that targets host cell transcription factors.[1] It does not directly target the viral polymerase, unlike many conventional anti-HBV drugs.[1] The proposed signaling pathway is as follows:

-

Entry into Hepatocyte: this compound enters the HBV-infected liver cell.

-

Down-regulation of Transcription Factors: The compound causes a post-transcriptional down-regulation of key hepatocyte nuclear factors (HNFs), specifically HNF-3 and HNF-4.[1]

-

Inhibition of HBV Promoter Activity: The reduction in HNF levels leads to decreased binding of these transcription factors to the HBV promoters.[1][6]

-

Suppression of Viral Gene Expression: This diminished promoter activity results in the suppression of HBV RNA transcription, leading to lower levels of viral proteins and, subsequently, inhibition of viral DNA replication.[1][7]

The following diagram visualizes the signaling pathway of this compound's anti-HBV activity.

Caption: Anti-HBV mechanism of this compound.

References

- 1. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - tcsc3198 - Taiclone [taiclone.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. The role of helioxanthin in inhibiting human hepatitis B viral replication and gene expression by interfering with the host transcriptional machinery of viral promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Application Note and Protocol: Quantifying the Inhibitory Effect of Helioxanthin 8-1 on HBV Core Protein Expression via Western Blot

Audience: Researchers, scientists, and drug development professionals involved in hepatitis B virus (HBV) research and antiviral drug discovery.

Abstract: The hepatitis B virus (HBV) core protein (HBcAg), a 21 kDa protein that forms the viral nucleocapsid, is essential for multiple stages of the viral life cycle, including genome encapsidation and reverse transcription[1]. Consequently, HBcAg is a critical target for antiviral therapies. Helioxanthin 8-1, an analogue of a natural product, has demonstrated potent anti-HBV activity with minimal cytotoxicity[2][3]. Its unique mechanism involves the post-transcriptional downregulation of host transcription factors essential for viral promoter activity, leading to a reduction in viral RNA, DNA, and protein synthesis[2][4][5]. This application note provides a detailed protocol for using quantitative Western blotting to measure the dose-dependent inhibition of HBV core protein expression in HBV-producing cells treated with this compound.

Mechanism of Action: this compound

This compound suppresses HBV replication by diminishing viral gene expression. It achieves this by reducing the levels of crucial host hepatocyte nuclear factors (HNFs), such as HNF-4 and HNF-3, through a post-transcriptional mechanism[2][3]. This downregulation specifically occurs in virus-harboring cells. The reduction in these transcription factors leads to decreased activity of all HBV promoters, which in turn blocks the transcription of viral RNAs. The subsequent decrease in viral protein levels, including the core protein, disrupts the viral life cycle by preventing the assembly of new viral capsids and aborting reverse transcription[2].

Caption: Mechanism of this compound antiviral activity.

Experimental Protocol

This protocol details the procedure for treating HBV-producing cells with this compound and subsequently quantifying the expression of HBV core protein using Western blot.

1. Materials and Reagents

-

Cell Line: HepG2.2.15 cell line (stably expressing HBV).

-

Compound: this compound.

-

Antibodies:

-

Primary Antibody: Mouse anti-Hepatitis B Virus Core Antigen (HBcAg) monoclonal antibody (e.g., clone C1, Abcam ab8637 or Thermo Fisher MA1-7607)[6].

-

Loading Control Antibody: Antibody against a housekeeping protein (e.g., β-actin, GAPDH).

-

Secondary Antibody: HRP-conjugated anti-mouse IgG.

-

-

Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin, G418.

-

Reagents for Lysis: RIPA buffer with protease inhibitor cocktail.

-

Reagents for Protein Quantification: BCA Protein Assay Kit.

-

Reagents for SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.

-

Reagents for Transfer: PVDF membrane, methanol, transfer buffer (Tris, glycine).

-

Reagents for Immunoblotting: Blocking buffer (5% non-fat milk or BSA in TBST), TBST (Tris-buffered saline with Tween-20).

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

-

Equipment: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence detection.

2. Step-by-Step Methodology

Step 2.1: Cell Culture and Treatment

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a predetermined time (e.g., 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

Step 2.2: Cell Lysis and Protein Quantification

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells by adding 100-200 µL of ice-cold RIPA buffer (containing protease inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

Step 2.3: SDS-PAGE

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.

-

Load the samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

Step 2.4: Protein Transfer

-

Activate a PVDF membrane in methanol for 1 minute, then equilibrate in transfer buffer.

-

Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in the transfer apparatus.

-

Transfer the proteins from the gel to the membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

Step 2.5: Immunoblotting

-

After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-HBcAg antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Repeat the immunoblotting process for the loading control protein (e.g., β-actin).

Step 2.6: Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's protocol.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range and not saturated[7][8].

-

Perform densitometry analysis using image analysis software (e.g., ImageJ).

-

Quantify the band intensity for HBcAg (~21 kDa) and the loading control for each lane.

-

Normalize the HBcAg signal to the corresponding loading control signal to correct for loading variations[9][10].

-

Calculate the percentage inhibition relative to the vehicle-treated control.

References

- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 2. pnas.org [pnas.org]

- 3. Unique antiviral mechanism discovered in anti-hepatitis B virus research with a natural product analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. virosin.org [virosin.org]

- 6. Hepatitis B Virus Core Antigen Monoclonal Antibody (1-5) (MA1-7607) [thermofisher.com]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. licorbio.com [licorbio.com]

Application Notes and Protocols: Evaluating Helioxanthin 8-1 using the Duck Hepatitis B Virus (DHBV) Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Duck Hepatitis B Virus (DHBV) serves as a critical preclinical model for human Hepatitis B Virus (HBV) research.[1][2][3][4] Both viruses, belonging to the hepadnavirus family, share significant similarities in their genomic organization, replication strategy, and hepatocyte tropism.[3] This makes the DHBV model invaluable for the initial screening and mechanistic evaluation of novel antiviral compounds. Helioxanthin, a natural product, and its analogues have demonstrated inhibitory effects against a variety of viruses.[5][6] A novel analogue, Helioxanthin 8-1, has shown potent anti-HBV activity with minimal cytotoxicity.[5][6] This document provides detailed protocols for utilizing the DHBV model to evaluate the antiviral efficacy and mechanism of action of this compound.